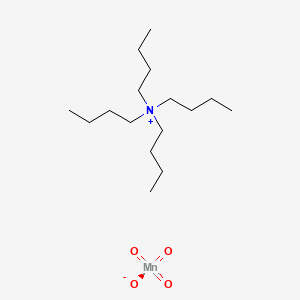

Tetrabutylammonium permanganate

Overview

Description

Tetrabutylammonium permanganate is a crystalline, stable compound that is soluble in organic solvents. It is widely recognized for its efficacy as an oxidizing agent in organic chemistry. This compound is particularly valued for its ability to oxidize organic substrates under mild conditions, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium permanganate can be synthesized by adding a slight excess of a concentrated aqueous solution of tetrabutylammonium bromide to a stirring aqueous solution of potassium permanganate. This reaction yields this compound in high yield .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory preparation method involving tetrabutylammonium bromide and potassium permanganate is scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium permanganate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, aldehydes, and other functional groups .

Common Reagents and Conditions:

Reagents: Potassium permanganate, tetrabutylammonium bromide.

Conditions: The reactions are typically carried out in organic solvents such as pyridine under mild conditions.

Major Products: The major products formed from these oxidation reactions depend on the specific substrates used. For example, alcohols are oxidized to aldehydes or ketones, while aldehydes can be further oxidized to carboxylic acids .

Scientific Research Applications

Tetrabutylammonium permanganate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrabutylammonium permanganate exerts its oxidizing effects involves the transfer of oxygen atoms from the permanganate ion to the substrate. This process typically proceeds through a series of electron transfer steps, resulting in the oxidation of the substrate and the reduction of the permanganate ion to manganese dioxide .

Comparison with Similar Compounds

Potassium Permanganate: A widely used oxidizing agent in both organic and inorganic chemistry.

Sodium Permanganate: Another permanganate salt with similar oxidizing properties but different solubility characteristics.

Uniqueness: Tetrabutylammonium permanganate is unique due to its solubility in organic solvents and its ability to oxidize substrates under mild conditions. This makes it particularly useful in organic synthesis where such conditions are often required .

Biological Activity

Tetrabutylammonium permanganate (TBAP) is a quaternary ammonium salt that serves primarily as an oxidizing agent in organic chemistry. Its unique properties, including solubility in organic solvents and mild oxidation conditions, make it particularly valuable in synthetic applications. This article explores the biological activity of TBAP, focusing on its mechanisms of action, applications in organic synthesis, and potential implications in biological systems.

Chemical Structure and Composition

- Molecular Formula : CHMnO

- Molecular Weight : 368.49 g/mol

- Solubility : Soluble in organic solvents such as pyridine and chloroform.

TBAP functions primarily through the transfer of oxygen atoms from the permanganate ion to various organic substrates, facilitating oxidation reactions. The mechanism typically involves a series of electron transfer steps leading to the oxidation of the substrate while reducing the permanganate ion to manganese dioxide (MnO) .

Biological Applications

While TBAP is predominantly recognized for its role in organic synthesis, its biological implications are noteworthy:

Case Study 1: Kinetics of Oxidation Reactions

A study examined the kinetics of benzhydrol oxidation using TBAP under phase-transfer catalysis (PTC). The results indicated that the reaction rate increased with lower dielectric constants of solvents, highlighting TBAP's efficiency in non-polar environments. The stoichiometry revealed a molar ratio of benzhydrol to permanganate as 3:2, emphasizing its effectiveness as an oxidant .

Case Study 2: Synthetic Applications

Research demonstrated that TBAP could be employed to oxidize 4-halo-2-nitrotoluene to 4-halo-2-nitrobenzoic acids in pyridine. This reaction showcases TBAP's utility in synthesizing complex organic molecules relevant to medicinal chemistry .

Comparative Analysis with Other Permanganates

| Property | This compound | Potassium Permanganate | Sodium Permanganate |

|---|---|---|---|

| Solubility | Organic solvents | Water | Water |

| Oxidizing Strength | Moderate | Strong | Strong |

| Typical Applications | Organic synthesis | Water treatment | Organic synthesis |

| Reaction Conditions | Mild | Harsh | Harsh |

TBAP stands out due to its solubility in organic solvents, allowing for more controlled oxidation reactions compared to potassium or sodium permanganates, which are primarily soluble in water .

Properties

IUPAC Name |

tetrabutylazanium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENUNRANJGOAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36MnNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189150 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35638-41-6 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.